molecular formula C9H18O B2878475 (1R,2S)-2-Tert-butylcyclopentan-1-ol CAS No. 40557-26-4

(1R,2S)-2-Tert-butylcyclopentan-1-ol

Cat. No. B2878475
CAS RN: 40557-26-4
M. Wt: 142.242
InChI Key: OZFCDDMZWNHANP-HTQZYQBOSA-N
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Description

“(1R,2S)-2-Tert-butylcyclopentan-1-ol” is a chemical compound with the CAS Number: 40557-26-4 . It has a molecular weight of 142.24 . The compound is also known by its IUPAC Name as (1R,2S)-2-(tert-butyl)cyclopentan-1-ol .


Molecular Structure Analysis

The molecular structure of “(1R,2S)-2-Tert-butylcyclopentan-1-ol” contains a total of 28 bonds, including 10 non-H bonds, 1 rotatable bond, 1 five-membered ring, 1 hydroxyl group, and 1 secondary alcohol . It contains a total of 28 atoms; 18 Hydrogen atoms, 9 Carbon atoms, and 1 Oxygen atom .

Scientific Research Applications

Single-Atom Catalysts

(1R,2S)-2-Tert-butylcyclopentan-1-ol: may find application in the field of single-atom catalysts. These catalysts are known for their strong activity and high selectivity, which are crucial in various catalytic reactions . The compound could potentially influence the stability and selectivity of these catalysts, especially in reactions where the chirality of molecules is a significant factor.

Biological Activity in Medicine and Agriculture

This compound could be synthesized into structures that exhibit biological activity, such as 1,3,4-oxadiazoles . These structures have applications in medicine and agriculture, providing antibacterial, antiviral, and antifungal properties. The chirality of (1R,2S)-2-Tert-butylcyclopentan-1-ol might be leveraged to develop new molecules with targeted biological effects.

Pharmacology of Ephedrae Herba

In the pharmacological study of Ephedrae Herba, (1R,2S)-2-Tert-butylcyclopentan-1-ol could be used to explore the phytochemistry and clinical applications of the herb, particularly in the context of its alkaloid toxicity and therapeutic efficacy .

Chirality in Anticancer Agents

The chirality of (1R,2S)-2-Tert-butylcyclopentan-1-ol makes it a candidate for the development of anticancer agents. Chiral molecules can interact differently with biological targets, potentially leading to improved anticancer activity and reduced side effects .

Chemical Identifiers and Databases

Chemical databases use unique identifiers for substances, and (1R,2S)-2-Tert-butylcyclopentan-1-ol could be used as a reference compound to improve the accuracy of chemical identification and classification .

Asymmetric Synthesis and Catalysis

The compound could be used in asymmetric synthesis as a chiral ligand or auxiliary, which is essential for producing enantiomerically pure pharmaceuticals and other biologically active molecules .

properties

IUPAC Name

(1R,2S)-2-tert-butylcyclopentan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O/c1-9(2,3)7-5-4-6-8(7)10/h7-8,10H,4-6H2,1-3H3/t7-,8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZFCDDMZWNHANP-HTQZYQBOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCCC1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@@H]1CCC[C@H]1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,2S)-2-Tert-butylcyclopentan-1-ol

CAS RN

40557-26-4
Record name rac-(1R,2S)-2-tert-butylcyclopentan-1-ol
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